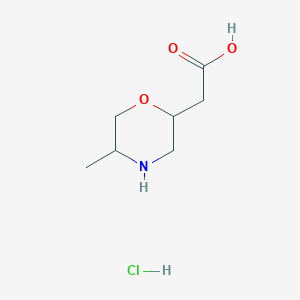

2-(5-Methylmorpholin-2-yl)acetic acid hydrochloride

Description

2-(5-Methylmorpholin-2-yl)acetic acid hydrochloride is a morpholine derivative featuring a methyl substituent at the 5-position of the morpholine ring and an acetic acid moiety at the 2-position, with a hydrochloride counterion. Morpholine derivatives are widely utilized in medicinal chemistry due to their balanced solubility, hydrogen-bonding capacity, and metabolic stability. The 5-methyl substitution on the morpholine ring may enhance lipophilicity and influence receptor-binding interactions compared to unsubstituted analogs.

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

2-(5-methylmorpholin-2-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-5-4-11-6(3-8-5)2-7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |

InChI Key |

HCYYTLPETJYAIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(CN1)CC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

N-Alkylation Followed by Hydrolysis and Salt Formation

This approach is inspired by analogous methods used for related heterocyclic acetic acid hydrochlorides such as imidazol-1-yl-acetic acid hydrochloride.

Step 1: N-Alkylation

React 5-methylmorpholine with a suitable alkylating agent such as tert-butyl chloroacetate under solvent-free or minimal solvent conditions to form 2-(5-methylmorpholin-2-yl)acetic acid tert-butyl ester.

This step benefits from equimolar reactant ratios, mild heating, and yields high purity ester intermediate.Step 2: Hydrolysis and Hydrochloride Salt Formation

The tert-butyl ester is hydrolyzed under acidic aqueous conditions, often using orthophosphoric acid or hydrochloric acid, at elevated temperature (80–95 °C) to yield the free acid.

Subsequent treatment with hydrochloric acid forms the hydrochloride salt, which precipitates as a crystalline solid.

The process includes filtration, washing, and drying to obtain the pure hydrochloride salt with high yield (~80-85%).

- Simple work-up without chromatographic purification

- High yield and purity

- Avoids harsh conditions and toxic reagents

| Parameter | Condition |

|---|---|

| Alkylation temperature | 60–80 °C |

| Hydrolysis temperature | 80–95 °C |

| Acid for hydrolysis | Orthophosphoric acid or HCl |

| Solvent | Minimal or solvent-free; aqueous for hydrolysis |

| Reaction time | Alkylation: 2-4 hours; Hydrolysis: 4 hours |

| Yield | 80–85% |

Alternative Routes via Protected Intermediates and Oxidative Steps

Drawing from synthetic strategies for similar heterocyclic acetic acid derivatives:

- Protected intermediates: Use of tert-butyl or other ester protecting groups to control reactivity during multi-step synthesis.

- Oxidation and reduction steps: Selective oxidation or reduction to introduce or modify functional groups on the morpholine ring or side chain.

- Intramolecular cyclization: Formation of morpholine ring or substituted analogues by intramolecular displacement reactions, often involving mesylates or halides.

These methods, while more complex, allow for stereochemical control and can be adapted for scale-up.

Comparative Analysis of Preparation Methods

| Feature | N-Alkylation + Hydrolysis Method | Protected Intermediate + Oxidation Method |

|---|---|---|

| Complexity | Moderate | Higher |

| Yield | High (80–85%) | Variable, often lower due to multiple steps |

| Purity | High, minimal impurities | High, but requires careful purification |

| Scalability | Good, solvent-free options available | Feasible but requires more process controls |

| Reaction conditions | Mild to moderate temperatures, aqueous acidic hydrolysis | Multiple steps with varying temperatures and reagents |

| Equipment requirements | Standard lab glassware and heating | Additional equipment for oxidation/reduction |

| Environmental impact | Lower, minimal solvents and waste | Higher, due to reagents and solvents used |

Research Data and Results Summary

- The solvent-free N-alkylation of morpholine derivatives with tert-butyl chloroacetate provides a clean reaction with minimal side products, as demonstrated in related heterocyclic acetic acid syntheses.

- Hydrolysis under orthophosphoric acid or hydrochloric acid conditions efficiently removes the tert-butyl protecting group, yielding the free acid and facilitating hydrochloride salt formation.

- The hydrochloride salt crystallizes as a white solid with good stability and purity, suitable for pharmaceutical applications.

- Alternative synthetic routes involving protected intermediates and oxidative transformations provide stereochemical control but require more steps and reagents, making them less practical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylmorpholin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted morpholine derivatives.

Scientific Research Applications

2-(5-Methylmorpholin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methylmorpholin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include:

Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Morpholine Derivatives

- 2-Morpholinoacetic Acid Hydrochloride (C₆H₁₂ClNO₃, MW 181.616; ) Structural Difference: Lacks the 5-methyl group on the morpholine ring.

Pyridine Derivatives

- 2-(5-Fluoropyridin-2-yl)acetic Acid Hydrochloride (C₇H₇ClFNO₂, MW 191.59; ) Structural Difference: Pyridine ring replaces morpholine; fluorine substituent at the 5-position. Impact: Fluorine increases electronegativity and metabolic stability but reduces basicity compared to morpholine. Higher molecular weight may affect pharmacokinetics.

- 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic Acid Hydrochloride (C₈H₁₀Cl₂N₂O₂, MW 237.09; ) Structural Difference: Chlorine substituent and methylamino group on pyridine.

Imidazole Derivatives

- 2-(1H-Imidazol-1-yl)acetic Acid Hydrochloride (C₅H₇ClN₂O₂, MW 162.57; )

- Structural Difference : Aromatic imidazole ring replaces morpholine.

- Impact : Imidazole’s aromaticity and higher basicity (pKa ~7) compared to morpholine (pKa ~8.3) may alter ionization state under physiological conditions, affecting membrane permeability and target interactions.

Thiophene Derivatives

- 2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic Acid Hydrochloride (C₇H₉BrClNO₂S, MW 286.57; ) Structural Difference: Thiophene ring with bromine substituent. Thiophene’s sulfur atom may engage in unique non-covalent interactions.

Biological Activity

2-(5-Methylmorpholin-2-yl)acetic acid hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound consists of a morpholine ring substituted at the 5-position with a methyl group and an acetic acid moiety. The morpholine structure is known for its versatility in drug design, particularly in modulating neurotransmission and interacting with various biological macromolecules.

Neurotransmission Modulation

Research indicates that derivatives of morpholine, including this compound, may act as modulators of neurotransmission. Specifically, it has been suggested that such compounds can interact with metabotropic glutamate receptors (mGluRs), which play critical roles in learning, memory, and synaptic plasticity.

Antitumor Potential

In preclinical studies, certain morpholine derivatives have demonstrated promising antitumor effects. For instance, a related compound showed significant reductions in cell viability in aggressive cancer cell lines, such as triple-negative breast cancer cells (MDA-MB-231), indicating potential therapeutic applications in oncology .

Case Studies

- Antitumor Efficacy : A study evaluated the effects of a morpholine derivative on MDA-MB-231 cells, revealing a 55% decrease in cell viability after treatment with 10 µM concentration over three days. In vivo studies further confirmed the compound's ability to inhibit tumor growth in xenograft models .

- Neuropharmacological Studies : Another investigation assessed the binding affinity of morpholine derivatives to mGluRs using surface plasmon resonance techniques. Results indicated favorable interactions with specific receptor subtypes, suggesting potential applications in treating neurological disorders.

Data Tables

| Study | Cell Line | Concentration (µM) | Viability Reduction (%) | Notes |

|---|---|---|---|---|

| Antitumor Efficacy Study | MDA-MB-231 | 10 | 55 | Significant reduction observed after 3 days |

| Neuropharmacological Binding | Various mGluR subtypes | N/A | N/A | Favorable binding affinity noted |

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or modulate receptor activities related to neurotransmission and cancer cell proliferation.

Q & A

Q. Key Considerations :

- Reaction temperature (optimized at 60–80°C) and solvent polarity significantly impact yield.

- Use of anhydrous HCl gas during salt formation minimizes side reactions .

Basic: How is the compound characterized to confirm structural integrity?

Answer:

Standard analytical methods include:

- NMR Spectroscopy : and NMR to verify morpholine ring substitution and acetic acid backbone .

- Mass Spectrometry (HRMS) : Confirms molecular ion peak (e.g., [M+H] at m/z 206.1 for CHClNO) .

- X-ray Crystallography : Resolves stereochemistry; SHELX programs (e.g., SHELXL) are widely used for refinement .

- Elemental Analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values.

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the nucleophilic substitution step?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Methodological adjustments include:

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the morpholine nitrogen .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of chloroacetic acid.

- In Situ Monitoring : FTIR tracking of carbonyl (C=O) stretching (1700–1750 cm) ensures reaction progression .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

Answer:

Discrepancies may stem from assay conditions or compound purity. Mitigation approaches:

Assay Standardization :

- Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds.

- Validate purity via HPLC (>98%) to exclude impurities affecting activity .

Data Normalization :

- Normalize IC values to reference standards (e.g., positive controls like ibuprofen for COX inhibition).

Computational Modeling :

- Molecular docking (e.g., AutoDock Vina) identifies binding site variations due to morpholine ring conformation .

Q. Methodological Validation :

- Dissolution Testing : USP apparatus II (paddle method) at 37°C in simulated gastric fluid.

- Permeability Assays : Caco-2 cell monolayers quantify apical-to-basolateral transport .

Advanced: What computational tools predict interactions between this compound and biological targets?

Answer:

Molecular Dynamics (MD) Simulations :

- AMBER or GROMACS to model morpholine ring flexibility in enzyme binding pockets .

QSAR Modeling :

- Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Docking Studies :

- AutoDock or Schrödinger Suite to screen against targets (e.g., COX-2, PNP) .

Q. Case Study :

- Target : Purine nucleoside phosphorylase (PNP).

- Findings : Hydrogen bonding between the morpholine oxygen and Thr242 residue stabilizes inhibition (ΔG = -9.8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.